Cas no 635713-71-2 (1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester)

1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester
- 1-N-BOC-5-FORMYL-INDAZOLE
- tert-butyl 5-formylindazole-1-carboxylate
- 5-Formyl-1H-indazole,N1-BOC protected
- 5-Formyl-indazole-1-carboxylic acid tert-butyl ester
- tert-Butyl 5-formyl-1H-indazole-1-carboxylate
- Y9687
- DTXSID60628527
- tert-Butyl5-formyl-1H-indazole-1-carboxylate
- OXWGPXBJKZYTIF-UHFFFAOYSA-N
- SCHEMBL2977108
- 5-Formylindazole-1-carboxylic acid tert-butyl ester
- 1H-Indazole-5-carboxaldehyde, N1-BOC protected
- 1-Boc-indazole-5-carboxaldehyde
- 1-Boc-5-(formyl)-1H-indazole
- J-524736
- 635713-71-2
- MFCD07779202
- CS-0331519
-
- MDL: MFCD07779202
- インチ: InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-5-4-9(8-16)6-10(11)7-14-15/h4-8H,1-3H3
- InChIKey: OXWGPXBJKZYTIF-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C=O)C=N1
計算された属性
- 精确分子量: 246.10000
- 同位素质量: 246.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 338
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 61.2Ų
じっけんとくせい
- PSA: 61.19000
- LogP: 2.63200
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester Security Information
- 危険カテゴリコード: 22
-
危険物標識:
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A269001807-1g |
tert-Butyl 5-formyl-1H-indazole-1-carboxylate |
635713-71-2 | 97% | 1g |
$711.36 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402189-1g |
Tert-butyl 5-formyl-1H-indazole-1-carboxylate |
635713-71-2 | 97% | 1g |
¥6224.00 | 2024-05-05 | |
Chemenu | CM257260-1g |
tert-Butyl 5-formyl-1H-indazole-1-carboxylate |
635713-71-2 | 97% | 1g |
$667 | 2023-02-17 | |
Chemenu | CM257260-1g |
tert-Butyl 5-formyl-1H-indazole-1-carboxylate |
635713-71-2 | 97% | 1g |
$795 | 2021-08-18 |
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester 関連文献
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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3. Back matter
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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7. Back matter
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl esterに関する追加情報
1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester (CAS No. 635713-71-2)
The compound 1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester (CAS No. 635713-71-2) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of indazole derivatives, which have been extensively studied for their unique electronic properties and biological activities. The indazole ring system forms the core structure of this molecule, with a formyl group attached at the 5-position and a carboxylic acid ester group at the 1-position. The ester group is derived from 1,1-dimethylethyl alcohol, commonly known as isopropyl alcohol, which adds stability and solubility to the molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving strategic protection and deprotection strategies. The synthesis typically begins with the preparation of the indazole skeleton, followed by functionalization at specific positions to introduce the formyl and ester groups. The use of selective oxidation techniques has been pivotal in achieving high yields and purity levels during the synthesis process. Researchers have also explored the use of catalytic asymmetric synthesis to produce enantiomerically enriched samples of this compound, which is particularly valuable for pharmacological studies.
One of the most promising applications of CAS No. 635713-71-2 lies in its potential as a lead compound in drug discovery programs. Indazole derivatives are known for their ability to modulate various biological targets, including kinases, proteases, and ion channels. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against several disease-associated enzymes, making it a strong candidate for further preclinical development. Additionally, its structural versatility allows for further modifications to enhance bioavailability and efficacy.
In terms of physical properties, CAS No. 635713-71-2 is characterized by its crystalline structure and moderate solubility in organic solvents such as dichloromethane and acetonitrile. Its melting point is approximately 98°C under standard conditions, and it is stable under ambient conditions when stored away from light and moisture. The compound's spectroscopic data, including UV-vis absorption and fluorescence emission spectra, have been thoroughly analyzed to understand its electronic transitions and excited-state behavior.
From an environmental standpoint, researchers have conducted detailed studies on the biodegradation pathways of CAS No. 635713-71-2 to assess its potential impact on ecosystems. Results indicate that the compound undergoes rapid microbial degradation under aerobic conditions, minimizing its persistence in natural environments. This information is crucial for regulatory compliance and sustainable chemical management practices.
Looking ahead, ongoing research is focused on exploring the potential of CAS No. 635713-71-2 as a building block for more complex molecular architectures. Its unique combination of functional groups makes it an ideal candidate for constructing heterocyclic frameworks with enhanced functionality. Furthermore, computational chemistry tools are being employed to predict its interactions with biological macromolecules, providing valuable insights into its pharmacokinetic profile.
In conclusion, CAS No. 635713-71-2, or 1H-Indazole-1-carboxylic acid, 5-formyl-, 1,1-dimethylethyl ester, represents a significant advancement in organic synthesis and materials science. Its versatile structure and promising biological activity position it as a key player in future drug discovery efforts and material innovation.
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